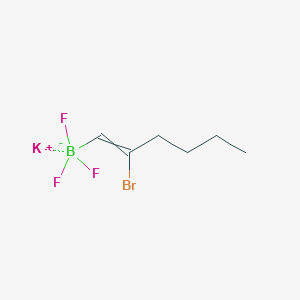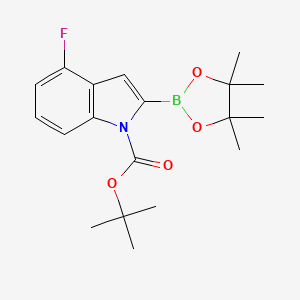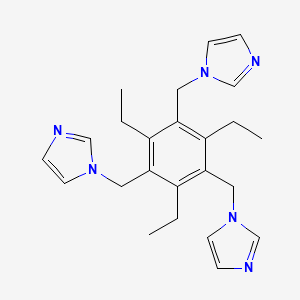![molecular formula C14H12O6 B12502593 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12502593.png)
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as 4,3’,5’-Trihydroxyresveratrol, is a polyphenolic compound. It is structurally related to resveratrol, a well-known antioxidant found in red wine. This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene in the presence of a base such as sodium hydroxide.
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
化学反应分析
Types of Reactions
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
科学研究应用
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer and cardiovascular diseases.
Industry: Used in the development of antioxidant additives for food and cosmetic products.
作用机制
The mechanism of action of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .
相似化合物的比较
Similar Compounds
Resveratrol: Another polyphenolic compound with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Epigallocatechin gallate (EGCG): A catechin found in green tea with potent antioxidant activity.
Uniqueness
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol is unique due to its specific structure, which provides a distinct combination of hydroxyl groups that contribute to its antioxidant properties. This structural uniqueness may result in different biological activities compared to other similar compounds .
属性
分子式 |
C14H12O6 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC 名称 |
5-[2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H |
InChI 键 |
ZUIXFZJBOJTTET-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)
![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)

![5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide](/img/structure/B12502581.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)

